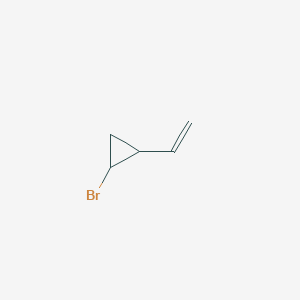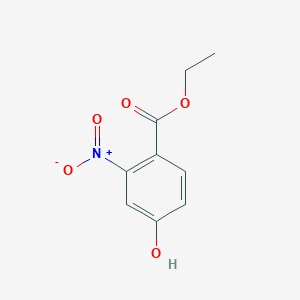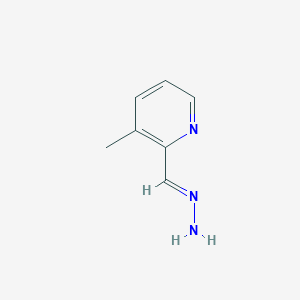
(E)-2-(hydrazonomethyl)-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(hydrazonomethyl)-3-methylpyridine, also known as HMP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of (E)-2-(hydrazonomethyl)-3-methylpyridine is not well understood. However, studies have shown that (E)-2-(hydrazonomethyl)-3-methylpyridine can interact with various enzymes and proteins in the body, leading to the observed biological effects.
Effets Biochimiques Et Physiologiques
(E)-2-(hydrazonomethyl)-3-methylpyridine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that (E)-2-(hydrazonomethyl)-3-methylpyridine can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacteria and fungi, and reduce inflammation. In vivo studies have shown that (E)-2-(hydrazonomethyl)-3-methylpyridine can reduce tumor growth in mice, protect against oxidative stress, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-2-(hydrazonomethyl)-3-methylpyridine in lab experiments is its versatility. (E)-2-(hydrazonomethyl)-3-methylpyridine can be easily synthesized and can be used as a starting material for the synthesis of various organic compounds. However, one of the limitations of using (E)-2-(hydrazonomethyl)-3-methylpyridine is its potential toxicity. (E)-2-(hydrazonomethyl)-3-methylpyridine has been shown to exhibit cytotoxic effects in some cell lines, and caution should be exercised when handling (E)-2-(hydrazonomethyl)-3-methylpyridine.
Orientations Futures
There are many potential future directions for (E)-2-(hydrazonomethyl)-3-methylpyridine research. One area of interest is the development of (E)-2-(hydrazonomethyl)-3-methylpyridine-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of (E)-2-(hydrazonomethyl)-3-methylpyridine as a natural pesticide in agriculture. Additionally, (E)-2-(hydrazonomethyl)-3-methylpyridine can be used as a precursor for the synthesis of various organic compounds with potential applications in material science. Further studies are needed to fully understand the mechanism of action and potential applications of (E)-2-(hydrazonomethyl)-3-methylpyridine.
Méthodes De Synthèse
(E)-2-(hydrazonomethyl)-3-methylpyridine can be synthesized by reacting 3-methylpyridine with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction takes place at a temperature of around 80-90°C, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
(E)-2-(hydrazonomethyl)-3-methylpyridine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, (E)-2-(hydrazonomethyl)-3-methylpyridine has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, (E)-2-(hydrazonomethyl)-3-methylpyridine has been shown to have insecticidal and herbicidal effects. In material science, (E)-2-(hydrazonomethyl)-3-methylpyridine has been used as a precursor for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
106911-07-3 |
|---|---|
Nom du produit |
(E)-2-(hydrazonomethyl)-3-methylpyridine |
Formule moléculaire |
C7H9N3 |
Poids moléculaire |
135.17 g/mol |
Nom IUPAC |
(E)-(3-methylpyridin-2-yl)methylidenehydrazine |
InChI |
InChI=1S/C7H9N3/c1-6-3-2-4-9-7(6)5-10-8/h2-5H,8H2,1H3/b10-5+ |
Clé InChI |
GHLKUWLZLWAVKP-BJMVGYQFSA-N |
SMILES isomérique |
CC1=C(N=CC=C1)/C=N/N |
SMILES |
CC1=C(N=CC=C1)C=NN |
SMILES canonique |
CC1=C(N=CC=C1)C=NN |
Synonymes |
2-Pyridinecarboxaldehyde,3-methyl-,hydrazone(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



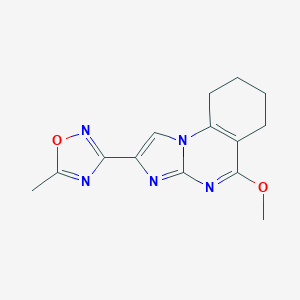
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
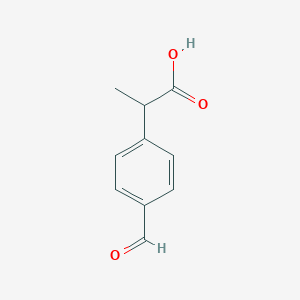
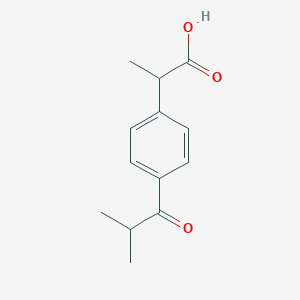
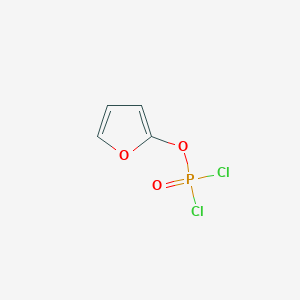

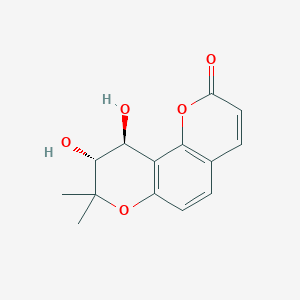
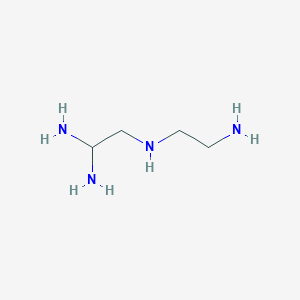
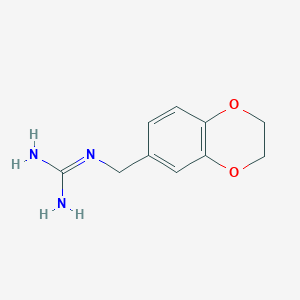
![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)
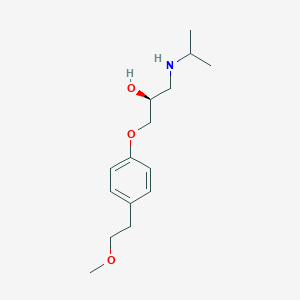
![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)
